Zibrofusidic acid

説明

特性

CAS番号 |

827603-95-2 |

|---|---|

分子式 |

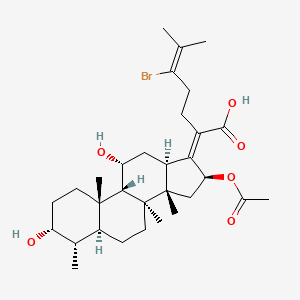

C31H47BrO6 |

分子量 |

595.6 g/mol |

IUPAC名 |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-bromo-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H47BrO6/c1-16(2)22(32)9-8-19(28(36)37)26-21-14-24(35)27-29(5)12-11-23(34)17(3)20(29)10-13-30(27,6)31(21,7)15-25(26)38-18(4)33/h17,20-21,23-25,27,34-35H,8-15H2,1-7H3,(H,36,37)/b26-19-/t17-,20-,21-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChIキー |

PTIOJMPPJQFFTQ-HPNLMJCRSA-N |

異性体SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(=C(C)C)Br)\C(=O)O)OC(=O)C)C)O)C |

正規SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(=C(C)C)Br)C(=O)O)OC(=O)C)C)O)C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

ジブロフシジン酸の合成は、フシジン酸から始まり、複数のステップを必要とします。重要なステップには、臭素化、エステル化、および水酸化が含まれます。反応条件は通常、有機溶媒の使用、制御された温度、および高収率と純度を確保するための特定の触媒が含まれます。

工業生産方法

ジブロフシジン酸の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、工業用反応器の使用、反応条件の継続的な監視、および最終製品を得るための結晶化やクロマトグラフィーなどの精製ステップが含まれます。

化学反応の分析

科学研究の応用

ジブロフシジン酸は、科学研究において幅広い応用があります。

化学: 潜在的な抗菌活性を有する新規化合物の合成のための出発物質として使用されます。

生物学: 細菌タンパク質合成への影響と、抗菌剤としての可能性について研究されています。

医学: 特に抗生物質耐性株による細菌感染の治療における潜在的な用途について調査されています。

産業: 皮膚感染症の治療のための局所クリームや軟膏の製剤に使用されます。

科学的研究の応用

Antimicrobial Efficacy

Zibrofusidic acid exhibits a narrow spectrum of activity predominantly against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

Resistance Mechanisms

Research indicates that resistance to this compound can arise through mutations in the fusA gene, which encodes EF-G. The mutation frequency ranges from 1 in 10^6 to 1 in 10^8, suggesting a low likelihood of developing resistance during treatment . Combination therapy, particularly with rifampicin, has shown to stabilize resistant populations and reduce mutation rates significantly .

Clinical Applications

This compound has been employed in various clinical settings, particularly for skin and soft tissue infections. Notable applications include:

- Chronic Osteomyelitis : Case studies indicate efficacy in treating prosthetic joint-related chronic osteomyelitis, demonstrating significant clinical improvement when used as part of a combination therapy regimen .

- Skin Infections : It remains a treatment option for staphylococcal skin infections, especially in cases where patients exhibit resistance to other antibiotics .

Case Studies

A review of case studies highlights the practical applications of this compound:

- Case Study 1 : A patient with recurrent MRSA skin infections was treated with this compound combined with rifampicin. The treatment resulted in complete resolution of the infection over six weeks, with no adverse effects noted .

- Case Study 2 : In a cohort study involving patients with chronic osteomyelitis, this compound was administered alongside standard therapies. Results showed a marked reduction in infection rates and improved healing times compared to historical controls .

作用機序

ジブロフシジン酸は、細菌タンパク質合成を阻害することで抗菌作用を発揮します。具体的には、リボソーム上の伸長因子G(EF-G)を標的とし、タンパク質合成中のトランスロケーションステップを阻害します。この阻害は、細菌の増殖と複製を停止させます。

類似化合物との比較

Comparison with Similar Compounds

Zibrofusidic acid belongs to the fusidane class of antibiotics. Below, it is compared with mupirocin (a topical antibiotic) and retapamulin (a pleuromutilin antibiotic), which share overlapping clinical applications but differ in mechanisms and resistance profiles.

Table 1: Comparative Analysis of this compound and Similar Antimicrobial Agents

Structural and Functional Differences

This compound vs. Mupirocin :

While both target Gram-positive bacteria, mupirocin’s mechanism (inhibiting tRNA synthetase) limits its use to topical applications, such as nasal decolonization of MRSA. In contrast, this compound’s systemic formulations allow broader use in deep-seated infections .This compound vs. Retapamulin :

Retapamulin’s pleuromutilin structure enables potent activity against resistant strains, but its application is restricted to superficial skin infections. This compound’s steroid-like structure permits deeper tissue penetration, making it suitable for osteomyelitis and bacteremia .

Resistance and Clinical Efficacy

- MRSA Treatment :

this compound demonstrates 90-95% susceptibility in MRSA isolates, outperforming mupirocin (85-90%) but slightly lagging behind retapamulin (95-98%) . Resistance to this compound remains rare due to the critical role of EF-G in bacterial survival, limiting adaptive mutations . - Combination Therapy : this compound is often combined with rifampicin to suppress resistance emergence, a strategy less commonly employed with mupirocin or retapamulin .

Q & A

Q. How should researchers validate this compound’s purity for regulatory submissions?

- Methodological Answer: Perform batch-to-batch consistency testing using orthogonal methods: NMR for structural integrity, HPLC-UV for purity, and ICP-MS for heavy metal contaminants. Include certificates of analysis (CoA) with acceptance criteria (e.g., ≥95% purity, <0.1% residual solvents) aligned with ICH Q3A/B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。